Methyl 2-acetamidoacetate

Description

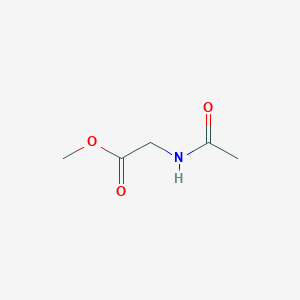

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNODQARGNZURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333754 | |

| Record name | Methyl acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-77-7 | |

| Record name | N-Acetylglycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-acetamidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-Acetamidoacetate from Dimethyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing methyl 2-acetamidoacetate, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available reagent dimethyl malonate. The proposed pathway involves a three-step sequence: nitrosation, reductive acetylation, and selective monodealkoxycarbonylation. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and workflow.

Introduction

This compound, also known as N-acetylglycine methyl ester, is a key intermediate in the synthesis of various biologically active molecules, including peptides and other pharmaceutical agents. Its synthesis from simple, cost-effective starting materials is of significant interest to the drug development and chemical synthesis communities. This guide outlines a robust and adaptable pathway starting from dimethyl malonate, leveraging well-established chemical transformations.

Overall Synthesis Pathway

The synthesis of this compound from dimethyl malonate can be achieved through a three-step process. The initial step involves the introduction of a nitrogen-containing functional group at the α-carbon of dimethyl malonate via nitrosation. This is followed by a one-pot reduction of the nitroso group and subsequent acetylation to yield dimethyl acetamidomalonate. The final and crucial step is the selective removal of one of the methyl carboxylate groups to afford the target molecule.

Caption: Overall synthesis pathway from dimethyl malonate to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures adapted from established protocols for analogous diethyl malonate transformations and the Krapcho decarboxylation.

Step 1: Synthesis of Dimethyl Isonitrosomalonate

This step introduces a nitroso group to the active methylene of dimethyl malonate.

Experimental Protocol:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place dimethyl malonate.

-

Cool the flask in an ice bath and add a pre-cooled mixture of glacial acetic acid and water with stirring.

-

While maintaining the temperature at approximately 5°C, add sodium nitrite in portions over 1.5 hours.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

The combined ethereal solution of dimethyl isonitrosomalonate is typically used directly in the next step without extensive purification.

| Parameter | Value | Reference |

| Reactants | Dimethyl Malonate, Sodium Nitrite, Acetic Acid, Water | Adapted from Organic Syntheses procedure for diethyl malonate |

| Temperature | 5°C during addition, then allowed to warm | [1] |

| Reaction Time | ~5.5 hours | [1] |

| Work-up | Ether extraction | [1] |

Step 2: Synthesis of Dimethyl Acetamidomalonate

This one-pot reaction involves the reduction of the nitroso group to an amine, which is immediately acetylated.

Experimental Protocol:

-

Place the ethereal solution of dimethyl isonitrosomalonate from the previous step, along with acetic anhydride and glacial acetic acid, into a three-necked round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.

-

With vigorous stirring, add zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40-50°C. The reaction is exothermic and may require intermittent cooling.

-

After the zinc addition is complete, stir for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the filter cake with glacial acetic acid.

-

Evaporate the combined filtrate and washings under reduced pressure.

-

Purify the crude product by recrystallization from water to yield dimethyl acetamidomalonate as a white solid.

| Parameter | Value | Reference |

| Reactants | Dimethyl Isonitrosomalonate solution, Acetic Anhydride, Zinc Dust, Acetic Acid | Adapted from Organic Syntheses procedure for diethyl acetamidomalonate[1] |

| Temperature | 40-50°C | [1] |

| Reaction Time | ~2 hours | [1] |

| Work-up | Filtration, evaporation, and recrystallization | [1] |

| Reported Yield (for diethyl analog) | 77-78% | [2] |

Step 3: Selective Monodealkoxycarbonylation to this compound

This final step utilizes the Krapcho decarboxylation to selectively remove one of the methyl ester groups.[3][4][5] This reaction is particularly effective for methyl esters and proceeds under near-neutral conditions.[5]

Experimental Protocol:

-

In a round-bottomed flask, dissolve dimethyl acetamidomalonate in dimethyl sulfoxide (DMSO).

-

Add lithium chloride and a small amount of water.

-

Heat the mixture to a high temperature (typically around 150°C) and monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

| Parameter | Value | Reference |

| Reactants | Dimethyl Acetamidomalonate, Lithium Chloride, DMSO, Water | [3][4][5] |

| Temperature | ~150°C | [4] |

| Reaction Time | Varies, monitor by TLC/GC-MS | |

| Work-up | Aqueous work-up, extraction, and purification | [6] |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described three-step synthesis pathway from dimethyl malonate provides a practical and efficient route to this compound. By adapting well-documented procedures for analogous diethyl compounds and employing the selective Krapcho decarboxylation for the final step, researchers and drug development professionals can reliably produce this valuable intermediate. The provided protocols and data serve as a solid foundation for further optimization and scale-up of this synthesis.

References

An In-depth Technical Guide to Methyl 2-Acetamidoacetate for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Versatile Building Block in Modern Chemistry and Drug Discovery

Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a derivative of the simplest amino acid, glycine. This compound serves as a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both an amide and an ester group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including peptides and various heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 131.13 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 1117-77-7 | --INVALID-LINK--[1] |

| Melting Point | 49-52 °C | (Typical value from commercial suppliers) |

| Boiling Point | 245.8 ± 23.0 °C (Predicted) | (Predicted value from chemical databases) |

| Solubility | Soluble in water, methanol, and ethanol. | General knowledge for similar small esters and amides. |

| XLogP3 | -0.9 | --INVALID-LINK-- |

| Topological Polar Surface Area | 65.4 Ų | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (GC-MS): Experimental GC-MS data is available on PubChem, which can be used for the identification of the compound in reaction mixtures.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of both the amide and the ester groups, and C-O stretching of the ester.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by its two functional groups: the methyl ester and the N-acetyl group. These groups allow for a variety of chemical transformations, making it a versatile synthon.

Hydrolysis of the Ester Group

The methyl ester of this compound can be hydrolyzed under both acidic and basic conditions to yield N-acetylglycine.

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): Saponification is achieved by treating the ester with a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or THF. This reaction is generally faster and more efficient than acid-catalyzed hydrolysis.

Reactions at the Amide Group

The amide group in this compound is relatively stable. However, the N-H proton can be deprotonated with a strong base to generate a nucleophilic nitrogen atom, which can then be alkylated or acylated.

Role as a Building Block in Drug Discovery

N-acetylated amino acids and their esters are important building blocks in the synthesis of more complex molecules with potential therapeutic applications. They are often used in the construction of peptide-based drugs and other small molecule inhibitors. For instance, derivatives of acetamide have been synthesized and evaluated as potential inhibitors for enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research.[2] The synthesis of libraries of N-acetylated amino acid esters can be a key step in high-throughput screening campaigns to identify new drug leads.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and manipulation of this compound in a laboratory setting.

Synthesis of this compound

A common route for the synthesis of this compound involves a two-step process starting from glycine.

Step 1: Synthesis of N-Acetylglycine

This procedure is adapted from a well-established method for the acetylation of amino acids.[3]

-

Materials: Glycine, acetic anhydride, water.

-

Procedure:

-

Dissolve glycine (1.0 eq) in water in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (2.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The product, N-acetylglycine, can be isolated by cooling the solution to induce crystallization, followed by filtration, or by evaporation of the solvent under reduced pressure. The crude product can be recrystallized from water.[3]

-

Step 2: Esterification of N-Acetylglycine

The carboxylic acid of N-acetylglycine can be converted to its methyl ester using standard esterification methods. A common and effective method is Fischer esterification.

-

Materials: N-acetylglycine, methanol, and a strong acid catalyst (e.g., sulfuric acid or hydrogen chloride).

-

Procedure:

-

Suspend N-acetylglycine (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

Hydrolysis of this compound (Saponification)

The following is a general procedure for the base-catalyzed hydrolysis of an ester.

-

Materials: this compound, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), a mixture of tetrahydrofuran (THF) and water.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).

-

Add a solution of LiOH or NaOH (1.1-1.5 eq) in water.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product, N-acetylglycine, with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

-

Workflow for Screening N-Acetylated Amino Acid Ester Libraries in Drug Discovery

The use of small molecule libraries is a cornerstone of modern drug discovery. N-acetylated amino acid esters like this compound can be valuable components of such libraries. The following diagram illustrates a typical workflow for the screening of a library of such compounds to identify potential drug candidates.

Caption: A generalized workflow for the use of an N-acetylated amino acid ester library in a drug discovery campaign.

This workflow begins with the synthesis of a diverse library of compounds, including derivatives of this compound. This library is then subjected to high-throughput screening against a specific biological target. The initial hits are then validated and optimized through iterative cycles of chemical synthesis and biological testing to establish structure-activity relationships (SAR). Promising lead compounds then undergo further preclinical development to assess their drug-like properties.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward preparation, coupled with the reactivity of its ester and amide functionalities, makes it an ideal starting point for the creation of a wide array of more complex molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and reactivity of this compound is invaluable for the design and synthesis of novel therapeutic agents. The continued exploration of the synthetic utility of this compound and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 2-Acetamidoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-acetamidoacetate, a key building block in the synthesis of various biologically active molecules. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.0 | Broad Singlet | 1H | N-H (Amide) |

| ~ 4.0 | Doublet | 2H | -CH₂- |

| ~ 3.7 | Singlet | 3H | O-CH₃ (Ester) |

| ~ 2.0 | Singlet | 3H | CO-CH₃ (Amide) |

Note: Predicted chemical shifts are based on typical values for the respective functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C=O (Ester) |

| ~ 169 | C=O (Amide) |

| ~ 52 | O-CH₃ (Ester) |

| ~ 42 | -CH₂- |

| ~ 23 | CO-CH₃ (Amide) |

Note: Predicted chemical shifts are based on typical values for the respective functional groups.[1]

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch (Amide)[2] |

| 2850 - 3000 | Medium | C-H Stretch (Alkyl)[3] |

| 1735 - 1750 | Strong | C=O Stretch (Ester)[4] |

| 1630 - 1690 | Strong | C=O Stretch (Amide I)[4] |

| 1510 - 1570 | Medium | N-H Bend (Amide II) |

| 1000 - 1300 | Strong | C-O Stretch (Ester) |

Note: Predicted absorption ranges are based on characteristic frequencies for the indicated functional groups.

Table 4: Mass Spectrometry (GC-MS) Data

| m/z | Relative Abundance (%) |

| 30 | 99.99 |

| 43 | 49.30 |

| 72 | 32.30 |

| 15 | 23.90 |

| 99 | 11.90 |

Data sourced from PubChem CID 517966.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

-

Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the compound's structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Discovery and Historical Background of Methyl 2-Acetamidoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a simple yet significant molecule in the landscape of organic chemistry and drug development. This technical guide delves into the historical context of its discovery, tracing the evolution of its synthesis from the foundational work on amino acid chemistry. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its preparation follows well-established principles of esterification and N-acetylation, methodologies pioneered in the late 19th and early 20th centuries. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis based on analogous and established reactions, and relevant spectral characterization data.

Historical Background and Discovery

The history of this compound is intrinsically linked to the broader exploration of amino acids and their derivatives. The pioneering work of chemists like Emil Fischer at the turn of the 20th century laid the groundwork for the synthesis and understanding of amino acid esters. Fischer developed methods for the esterification of amino acids, which were crucial for their purification and subsequent use in peptide synthesis.[1][2] While Fischer's work extensively covered various amino acid esters, a specific, dated discovery of this compound is not easily pinpointed in prominent historical chemical literature.

The synthesis of this compound relies on two fundamental and historically significant reactions in organic chemistry: the esterification of a carboxylic acid and the acetylation of an amine. The preparation of N-acetylglycine (aceturic acid) itself was described as early as the mid-19th century.[3] The subsequent esterification of N-acetylglycine or the N-acetylation of glycine methyl ester represents logical extensions of these well-established reactions.

It is highly probable that this compound was first synthesized as a straightforward derivative of glycine, a common and extensively studied amino acid. Its existence and preparation would have been considered a routine application of established synthetic methodologies rather than a landmark discovery, which may explain the lack of a prominent, dedicated "discovery" paper. The Beilstein Handbook of Organic Chemistry (Beilsteins Handbuch der Organischen Chemie), a comprehensive repository of organic compounds, would likely contain the earliest known reference to this compound.[4]

Physicochemical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | [5] |

| Molecular Weight | 131.13 g/mol | [5] |

| CAS Number | 1117-77-7 | [5] |

| Melting Point | 58 °C | [5] |

| Boiling Point (Predicted) | 245.8 ± 13.0 °C | [5] |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [5] |

| Solubility | Dichloromethane, DMSO | [5] |

Experimental Protocols

Two primary synthetic routes are viable for the preparation of this compound. The following protocols are based on well-established procedures for analogous transformations.

Synthesis of this compound from N-Acetylglycine

This method involves the direct esterification of N-acetylglycine.

Reaction Scheme:

Figure 1: Esterification of N-acetylglycine.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetylglycine (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), to the cooled methanolic suspension.[6][7] When using thionyl chloride, it is typically added dropwise at 0 °C, and the reaction is then allowed to warm to room temperature or refluxed.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Synthesis of this compound from Glycine Methyl Ester

This alternative route involves the N-acetylation of glycine methyl ester. As glycine methyl ester is often handled as its more stable hydrochloride salt, the free base is typically generated in situ or prior to acetylation.

Reaction Scheme:

Figure 2: N-Acetylation of glycine methyl ester.

Protocol:

-

Preparation of Glycine Methyl Ester Free Base: If starting from glycine methyl ester hydrochloride, suspend it in a suitable solvent like dichloromethane or ethyl acetate. Add a base, such as triethylamine or sodium carbonate (1.1 equivalents), and stir for 30-60 minutes at room temperature to liberate the free amine.

-

Reaction Setup: In a separate flask, dissolve the glycine methyl ester free base in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Acetylation: Cool the solution to 0 °C and add acetic anhydride (1.1 equivalents) dropwise. If starting from the hydrochloride salt and generating the free base in situ, the base will also neutralize the acetic acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with dilute hydrochloric acid (if excess base was used), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Recrystallize the resulting solid from an appropriate solvent system to afford pure this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the methylene group of the glycine backbone (a doublet around 4.0 ppm, coupled to the amide proton), the methoxy group of the ester (a singlet around 3.7 ppm), and the amide proton (a broad triplet around 6.5-7.5 ppm).

-

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will exhibit signals for the carbonyl carbon of the ester (around 170 ppm), the carbonyl carbon of the amide (around 170 ppm), the methoxy carbon (around 52 ppm), the methylene carbon (around 41 ppm), and the acetyl methyl carbon (around 23 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide) |

| ~1740 | C=O stretching (ester) |

| ~1650 | C=O stretching (amide I band) |

| ~1550 | N-H bending (amide II band) |

| ~1200 | C-O stretching (ester) |

Conclusion

This compound, while not a compound of landmark discovery, represents a fundamental building block in organic and medicinal chemistry. Its synthesis is rooted in the classical and robust reactions of esterification and N-acetylation, developed by the pioneers of organic chemistry. This guide provides a comprehensive overview of its historical context, physicochemical properties, and detailed synthetic protocols, serving as a valuable resource for researchers in drug development and related scientific fields. The straightforward synthesis and the presence of versatile functional groups ensure that this compound will continue to be a relevant molecule in the design and synthesis of novel compounds.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 5. METHYL N-ACETYLGLYCINATE | 1117-77-7 [chemicalbook.com]

- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of Methyl 2-Acetamidoacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the myriad of molecular scaffolds, derivatives of methyl 2-acetamidoacetate are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their potential as antimicrobial, antitumor, and anti-inflammatory agents. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Antimicrobial Potential: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Derivatives of this compound have shown encouraging results in this arena.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various acetamide derivatives, structurally related to this compound, has been evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several compounds.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans | 250 - 500 | [1] |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus salivarius | 250 | [1] |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Lactobacillus paracasei | 250 - 500 | [1] |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mitis | 250 - 500 | [1] |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus sanguinis | 250 - 500 | [1] |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus sobrinus | 250 | [1] |

| Densely functionalized 2-methylideneazetidines | Gram-positive bacteria (e.g., E. faecalis, S. aureus) | Potent activity observed | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized compounds is typically determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Antitumor Activity: Targeting Cancer Cell Proliferation

Several studies have highlighted the potential of acetamide derivatives as cytotoxic agents against various cancer cell lines. While direct studies on this compound derivatives are limited, related compounds have demonstrated significant antiproliferative effects.

Quantitative Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values of some relevant acetamide derivatives.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Substituted acetamide derivatives | Butyrylcholinesterase (BChE) | 3.94 | [3] |

| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom tyrosinase | 3.17 | [4] |

| Diaryl- and aryl-heteroaryl-furan-2-carboxamide derivatives | UACC-62 (melanoma) | Cytotoxicity observed at 100 µM | [5] |

| Diaryl- and aryl-heteroaryl-furan-2-carboxamide derivatives | Jurkat (lymphoma) | Cytotoxicity observed at 100 µM | [5] |

| Methyl esters of 2-aryl-2-(3-indolyl)acetohydroxamic acids | HeLa (cervical cancer) | Inferior to parent compounds | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

A simplified representation of a potential apoptotic signaling pathway.

Anti-inflammatory Properties: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Acetamide derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been assessed through various in vitro and in vivo models.

| Compound | Model | Effect | Reference |

| 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate | Carrageenan-induced paw edema | Similar activity to tolmetin | [7] |

| 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate | Adjuvant-induced arthritis | More active than tolmetin | [7] |

| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | Reduced paw edema and pro-inflammatory cytokines (IL-1β, TNF-α) | [8] |

| Methyl salicylate derivatives | Xylol-induced ear edema and carrageenan-induced paw edema in mice | Potent anti-inflammatory activity | [9] |

| Novel acetamide derivatives of 2-aminobenzimidazole | Carrageenan-induced paw edema and CFA-induced inflammatory arthritis | Dose-dependent anti-inflammatory activity | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses.

-

Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Logical workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Directions

The derivatives of this compound represent a versatile scaffold with significant potential for the development of new therapeutic agents. The existing data on related acetamide compounds strongly suggest that this class of molecules warrants further investigation for their antimicrobial, antitumor, and anti-inflammatory properties. Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating their mechanisms of action through detailed cellular and molecular studies will be crucial for advancing these promising compounds from the laboratory to clinical applications. This technical guide serves as a foundational resource to stimulate and guide such future endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological study of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Role of Methyl 2-Acetamidoacetate in Amino Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-acetamidoacetate has emerged as a pivotal precursor in the synthesis of a diverse array of both natural and unnatural α-amino acids. Its utility lies in its structural resemblance to a protected glycine building block, featuring an activated methylene group amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the synthetic strategies employing this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.

Core Synthesis Strategy: The Amidomalonate Pathway

The primary approach for utilizing this compound in amino acid synthesis is analogous to the classical diethyl acetamidomalonate synthesis.[1][2] This method is predicated on the alkylation of the α-carbon of the acetamidomalonate ester, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. The acetamido group serves as a convenient protecting group for the α-amino functionality throughout the synthesis.[2]

The general synthetic workflow can be visualized as follows:

References

A Technical Guide to Theoretical and Computational Analysis of Methyl 2-Acetamidoacetate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a molecule of significant interest in organic synthesis and medicinal chemistry. As a derivative of the simplest amino acid, glycine, it serves as a fundamental building block for more complex molecules, including peptides and pharmacologically active compounds. Understanding its structural, electronic, and vibrational properties through theoretical and computational methods is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This guide provides a comprehensive overview of the standard computational and experimental protocols used to characterize this compound, presenting a framework for its analysis in research and drug development contexts.

Theoretical and Computational Methodology

Computational chemistry offers powerful tools to investigate molecular properties at the atomic level. Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules like this compound. A typical computational workflow is outlined below.

Computational Workflow

A standard workflow for the computational analysis of a small organic molecule is depicted below. This process begins with geometry optimization to find the most stable molecular structure, followed by calculations to determine its vibrational, electronic, and charge distribution properties.

Detailed Computational Protocol

The following protocol is based on established methods for analogous molecules, such as N-acetylglycine, and represents a standard approach for obtaining reliable theoretical data.[1][2]

-

Software: All calculations can be performed using the Gaussian suite of programs.

-

Initial Geometry: The initial 3D coordinates of this compound can be obtained from chemical databases like PubChem.

-

Geometry Optimization: The structure should be optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with a high-level basis set, such as 6-311++G(d,p), to accurately account for electron correlation and polarization.[2][3]

-

Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1][3]

Molecular Structure and Properties

The optimized geometry provides fundamental data on bond lengths and angles. While specific experimental crystal structure data for this compound is not widely available, DFT calculations provide reliable predictions.

Predicted Structural Parameters

The following table presents exemplary calculated geometric parameters for the core functional groups of this compound, based on DFT studies of highly similar molecules like N-acetylglycine.[2][4] These values are expected to be in close agreement with the actual parameters.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| Amide C=O | ~1.23 Å | |

| Ester C=O | ~1.21 Å | |

| C-N (Amide) | ~1.36 Å | |

| O-CH₃ (Ester) | ~1.44 Å | |

| C-O (Ester) | ~1.35 Å | |

| Bond Angles (°) | ||

| O=C-N | ~122.5° | |

| C-N-C | ~121.0° | |

| O=C-O (Ester) | ~125.0° |

Vibrational Spectroscopy

Vibrational spectroscopy is essential for identifying functional groups and confirming molecular structure. A combination of experimental FT-IR and Raman spectroscopy with DFT-calculated frequencies provides a comprehensive analysis.

Experimental Protocol: FT-IR and Raman

-

Sample Preparation: For FT-IR analysis, the solid sample of this compound is mixed with KBr powder and pressed into a pellet. For FT-Raman, the crystalline powder is used directly.[5]

-

Instrumentation:

-

FT-IR: A spectrometer such as a Perkin-Elmer Spectrum One is used to record the spectrum in the 4000–450 cm⁻¹ range.[5]

-

FT-Raman: A spectrometer equipped with a Nd:YAG laser for excitation (e.g., 1064 nm) is used to record the spectrum.

-

-

Data Analysis: The experimental spectra are analyzed to identify characteristic peaks corresponding to the molecule's functional groups. These are then compared with theoretically predicted frequencies.

Comparison of Vibrational Frequencies

The following table shows a comparison of expected experimental vibrational frequencies and representative calculated values for key functional groups in this compound, based on studies of similar compounds.[3][4][6] Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and computational approximations.

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Representative Calculated (Scaled) Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3250 | ~3270 |

| C-H Stretch (Methyl/Methylene) | 3000 - 2850 | 2990 - 2950 |

| C=O Stretch (Ester) | 1750 - 1735 | ~1740 |

| C=O Stretch (Amide I) | 1680 - 1650 | ~1665 |

| N-H Bend (Amide II) | 1570 - 1515 | ~1550 |

| C-N Stretch (Amide III) | 1290 - 1250 | ~1270 |

Electronic Properties and Reactivity

The electronic properties of a molecule, particularly the frontier molecular orbitals (HOMO and LUMO), govern its reactivity and potential for charge transfer in chemical reactions.

HOMO-LUMO Analysis

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reaction.

| Parameter | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to 0.0 |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | ~ 6.5 to 7.0 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular bonding and charge delocalization. The second-order perturbation energy, E(2), quantifies the stabilization energy from donor-acceptor interactions. Significant E(2) values indicate strong hyperconjugative interactions. For this compound, key interactions are expected between the lone pairs of oxygen and nitrogen atoms (donors) and the antibonding orbitals (acceptors) of adjacent carbonyl and C-N bonds.[1][3]

Relevance in Drug Development

The structural and electronic features of this compound make it a relevant scaffold in drug design. The methyl group can enhance binding affinity to hydrophobic pockets in protein targets and improve metabolic stability.[7]

Role as a Molecular Fragment

As a small, functionalized molecule, this compound can be used as a starting point or fragment in drug discovery campaigns. Its properties, predicted through the computational methods described herein, can inform its incorporation into larger, more complex drug candidates. The workflow below illustrates its conceptual application.

Conclusion

References

- 1. Molecular structure and vibrational spectra of N-acetylglycine oligomers and polyglycine I using DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide [physchemres.org]

- 4. ias.ac.in [ias.ac.in]

- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

solubility of methyl 2-acetamidoacetate in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a chemical compound with significance in various research and development sectors, including as a building block in organic synthesis and potential applications in pharmaceutical development. An understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the available solubility information for this compound and details generalized experimental protocols for its quantitative determination.

Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information based on the parent compound, N-acetylglycine, and related derivatives. Researchers are encouraged to use the provided experimental protocols to determine precise solubility data for their specific applications and solvent systems.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | --INVALID-LINK-- |

| Molecular Weight | 131.13 g/mol | --INVALID-LINK--[1] |

| Appearance | White solid | --INVALID-LINK-- |

| Melting Point | 58 °C | --INVALID-LINK--[2] |

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents. It is imperative that this information be confirmed by experimental determination.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Methanol | Soluble | The polar protic nature of methanol can engage in hydrogen bonding with the acetamido group. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |

| Acetone | Soluble | The polar aprotic nature of acetone can interact with the polar groups of the solute. |

| Ethyl Acetate | Soluble | As an ester, ethyl acetate shares structural similarity with the solute, suggesting favorable interactions. |

| Dichloromethane | Soluble | Dichloromethane's moderate polarity should allow for the dissolution of this compound.[2] |

| Acetonitrile | Soluble | The polar aprotic nature of acetonitrile is expected to solubilize the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.[2] |

| Hexane | Sparingly Soluble to Insoluble | The nonpolar nature of hexane is unlikely to effectively solvate the polar functional groups of this compound. |

| Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene is expected to result in low solubility. |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for the quantitative determination of the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[3][4]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[3]

-

-

Separation of Solid and Liquid Phases:

-

Allow the mixture to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, saturated filtrate to the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

-

S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (L)

-

-

UV-Visible Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs light in the UV-Visible range and is advantageous for high-throughput screening.[5]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[6]

-

Plot a graph of absorbance versus concentration to create a calibration curve and determine the linear regression equation (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the undissolved solid.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the calibration curve equation to determine the concentration of the diluted solution.

-

Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is limited in the current literature, this guide provides a predictive framework and detailed experimental protocols to enable researchers to determine this crucial parameter. The choice of solubility determination method will depend on the available equipment and the physicochemical properties of the compound. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and the development of novel formulations in the pharmaceutical and chemical industries.

References

A Comprehensive Review of Methyl 2-Acetamidoacetate and Its Analogues: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetamidoacetate and its analogues represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. As derivatives of the fundamental amino acid glycine, these molecules serve as valuable building blocks for the synthesis of more complex molecules and exhibit a range of biological activities. This technical guide provides a comprehensive review of the current literature on this compound and its analogues, with a focus on their synthesis, characterization, and biological activities, particularly their anti-inflammatory properties. Detailed experimental protocols, quantitative data, and diagrammatic representations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound, also known as N-acetylglycine methyl ester, is a simple derivative of glycine, the smallest proteinogenic amino acid. The presence of both an acetamido group and a methyl ester functionality imparts unique chemical properties that make it a valuable intermediate in organic synthesis. Furthermore, the N-acetylated amino acid motif is found in numerous biologically active molecules, suggesting that this compound and its analogues may possess inherent therapeutic potential. This guide will delve into the synthesis, characterization, and known biological activities of this class of compounds, providing a solid foundation for researchers and drug development professionals.

Synthesis and Characterization

The synthesis of this compound and its analogues can be achieved through several established methods. The most common approaches involve the N-acetylation of glycine followed by esterification, or the direct esterification of N-acetylglycine.

Synthesis of N-Acetylglycine

A standard and efficient method for the N-acetylation of glycine involves its reaction with acetic anhydride in an aqueous medium.

Experimental Protocol: Synthesis of N-Acetylglycine

-

Materials: Glycine, acetic anhydride, deionized water, ice.

-

Procedure:

-

In a flask equipped with a mechanical stirrer, dissolve glycine (1 mole) in deionized water.

-

While stirring vigorously, add acetic anhydride (2 moles) in one portion. The reaction is exothermic, and the solution will become hot.

-

Continue stirring for 15-20 minutes, during which N-acetylglycine may begin to crystallize.

-

Cool the reaction mixture in an ice bath or refrigerator overnight to ensure complete crystallization.

-

Collect the precipitated N-acetylglycine by vacuum filtration on a Büchner funnel.

-

Wash the crystals with ice-cold water and dry them at 100-110 °C.

-

The filtrate can be concentrated under reduced pressure to obtain a second crop of crystals.

-

-

Yield: 89-92%[1]

Esterification of N-Acetylglycine

Two primary methods for the esterification of N-acetylglycine to yield this compound are the Fischer esterification and the use of diazomethane.

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Fischer Esterification of N-Acetylglycine

-

Materials: N-acetylglycine, methanol, concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid), sodium bicarbonate, anhydrous sodium sulfate, ethyl acetate.

-

Procedure:

-

To a solution of N-acetylglycine (1 equivalent) in anhydrous methanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3 ml for 0.044 mol of carboxylic acid).[2]

-

Reflux the mixture for several hours (e.g., 2 hours).[2]

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a mixture of water and ethyl acetate.

-

Neutralize the aqueous phase by washing with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation or column chromatography.

-

Diazomethane offers a mild and efficient method for the methylation of carboxylic acids. However, it is a toxic and potentially explosive reagent and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.[3][4][5][6]

Experimental Protocol: Methylation of N-Acetylglycine with Diazomethane

-

Materials: N-acetylglycine, diazomethane solution in ether.

-

Procedure:

-

Dissolve N-acetylglycine in a suitable solvent like ether.

-

Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists, indicating the reaction is complete.

-

Allow the reaction to proceed for a few minutes, allowing the nitrogen gas to evolve.

-

Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to obtain the this compound. This method often yields a very pure product that may not require further purification.[3]

-

Characterization

The primary methods for characterizing this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

-

1H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a singlet for the methyl ester protons, a singlet for the acetyl protons, and a doublet for the methylene protons coupled to the amide proton, which itself would appear as a triplet.

-

13C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and amide groups, the methyl carbons of the ester and acetyl groups, and the methylene carbon.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 1117-77-7 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 48-51 °C |

| Boiling Point | 138-140 °C at 10 mmHg |

Biological Activity and Therapeutic Potential

N-acylated amino acids and their derivatives have emerged as a class of bioactive lipids with diverse physiological roles. The anti-inflammatory properties of these compounds are of particular interest.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of N-acetylated amino acids and their derivatives. For instance, N-acetylcysteine (NAC) is a well-known antioxidant and anti-inflammatory agent.[9][10] The anti-inflammatory mechanism of these compounds is often attributed to their ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[11][12]

Experimental Protocol: NF-κB Inhibition Assay

-

Objective: To determine the inhibitory effect of a test compound on NF-κB activation.

-

Method: A common method is to use a reporter gene assay in a suitable cell line (e.g., HEK293 or HeLa cells) that has been stably transfected with a luciferase reporter gene under the control of an NF-κB responsive promoter.[13][14]

-

Cell Culture and Treatment: Seed the reporter cells in a 96-well plate. Pre-incubate the cells with various concentrations of the test compound (e.g., this compound analogue) for a specified period.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Luciferase Assay: After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of NF-κB inhibition by comparing the luciferase activity in compound-treated cells to that in stimulated cells without the compound.[15]

-

Activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6). The inhibition of NF-κB by this compound analogues would be expected to reduce the production of these cytokines.

Experimental Protocol: Quantification of TNF-α and IL-6 Inhibition

-

Objective: To quantify the reduction in TNF-α and IL-6 production by a test compound in stimulated immune cells (e.g., macrophages or peripheral blood mononuclear cells).

-

Method:

-

Cell Culture and Treatment: Culture the immune cells and pre-treat them with different concentrations of the test compound.

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

-

Cytokine Measurement: After an appropriate incubation time, collect the cell culture supernatant. The concentrations of TNF-α and IL-6 in the supernatant can be quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[16][17][18]

-

Data Analysis: Determine the IC50 value for the inhibition of each cytokine by the test compound.

-

Table 2: Biological Activity of N-Acetyl Amino Acid Analogues

| Compound | Biological Activity | Target/Mechanism | IC50/EC50 | Reference |

| N-Acetylcysteine (NAC) | Inhibition of TNF-α induced IL-6 production | NF-κB pathway | Dose-dependent | [12] |

| N-Acetylcysteine (NAC) | Inhibition of LPS-induced TNF production | Endogenous modulator of TNF production | Dose-dependent | [16] |

| N-Arachidonoyl glycine | Agonist at GPR18 | G protein-coupled receptor | - | [19] |

Signaling Pathways

Recent research has identified the G protein-coupled receptor 18 (GPR18) as a receptor for N-arachidonoyl glycine (NAGly), a long-chain N-acyl amino acid.[19] This suggests that other N-acyl amino acids, including analogues of this compound, may also exert their biological effects through GPCR signaling. Activation of GPR18 by its ligands has been shown to be involved in various physiological processes, including immune response modulation and neuroprotection.[20][21] The signaling cascade downstream of GPR18 activation can involve multiple G proteins, including Gαi/o and Gαq, leading to intracellular calcium mobilization and activation of the MAPK/ERK pathway.[22]

Caption: Proposed signaling pathway for N-acyl glycine analogues via the GPR18 receptor.

Experimental Workflows

A logical workflow for the investigation of novel this compound analogues would involve synthesis, purification, characterization, and subsequent biological evaluation.

Caption: A typical experimental workflow for the development of novel analogues.

Conclusion

This compound and its analogues are a promising class of compounds with accessible synthetic routes and significant potential for biological activity, particularly in the realm of anti-inflammatory therapeutics. The inhibition of the NF-κB pathway and the modulation of cytokine production represent key mechanisms of action that warrant further investigation. The discovery of GPR18 as a potential target for N-acyl amino acid derivatives opens up new avenues for designing selective and potent modulators of this signaling pathway. The experimental protocols and workflows outlined in this guide are intended to provide a practical framework for researchers to explore the therapeutic potential of this versatile class of molecules. Further structure-activity relationship studies are crucial to optimize the potency and selectivity of these compounds, paving the way for the development of novel drug candidates.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. GPR18 G protein-coupled receptor 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetylcysteine attenuates TNF-alpha induced changes in secretion of interleukin-6, plasminogen activator inhibitor-1 and adiponectin from 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. N-acetylcysteine and glutathione as inhibitors of tumor necrosis factor production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mattioli1885journals.com [mattioli1885journals.com]

- 18. N-acetylcysteine inhibits TNF-alpha, sTNFR, and TGF-beta1 release by alveolar macrophages in idiopathic pulmonary fibrosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]

- 22. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Methyl 2-Acetamidoacetate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamidoacetate, a versatile and readily available building block, serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its inherent functionality, possessing an activated methylene group, an acetamido moiety, and a methyl ester, allows for its participation in a variety of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including oxazoles, pyrazines, and pyridines, utilizing this compound as a key starting material. The methodologies presented are aimed at providing researchers and drug development professionals with practical and reproducible procedures for the generation of potentially bioactive molecules.

I. Synthesis of Oxazoles via Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is a classic and effective method for the formation of oxazole rings from 2-acylamino ketones.[1] this compound can be envisioned as a precursor to the necessary 2-acylamino ketone intermediate.

Application Notes:

The synthesis of oxazoles from this compound typically involves a two-step process. The first step is the Dakin-West reaction to form a methyl ketone from the corresponding N-acetyl amino acid ester. This is followed by an intramolecular cyclodehydration to yield the oxazole ring. This approach is particularly useful for the synthesis of 2-methyl-4-(methoxycarbonylmethyl)oxazoles, which can be further elaborated into more complex structures. The use of dehydrating agents such as sulfuric acid or phosphorus oxychloride is common in the cyclization step.[2]

Experimental Workflow: Oxazole Synthesis

Caption: Workflow for the synthesis of a substituted oxazole from this compound.

Protocol: Synthesis of 2-Methyl-4-(methoxycarbonylmethyl)oxazole

Step 1: Synthesis of the α-acetamido methyl ketone intermediate (via Dakin-West Reaction)

-